6-Benzyloxy-1,3-benzoxathiol-2-one 6-Benzyloxy-1,3-benzoxathiol-2-one
Brand Name: Vulcanchem
CAS No.: 170283-11-1
VCID: VC14120651
InChI: InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES:
Molecular Formula: C14H10O3S
Molecular Weight: 258.29 g/mol

6-Benzyloxy-1,3-benzoxathiol-2-one

CAS No.: 170283-11-1

Cat. No.: VC14120651

Molecular Formula: C14H10O3S

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyloxy-1,3-benzoxathiol-2-one - 170283-11-1

Specification

CAS No. 170283-11-1
Molecular Formula C14H10O3S
Molecular Weight 258.29 g/mol
IUPAC Name 6-phenylmethoxy-1,3-benzoxathiol-2-one
Standard InChI InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key BIRJEQFYQXARRR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

6-Benzyloxy-1,3-benzoxathiol-2-one (C₁₄H₁₀O₃S) features a planar benzoxathiolone core stabilized by intramolecular hydrogen bonding and π-π interactions, as observed in its parent compound, 6-hydroxy-1,3-benzoxathiol-2-one . The benzyloxy group at position 6 introduces steric bulk and lipophilicity, altering solubility and reactivity compared to the hydroxyl analog. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₃SInferred
Molecular Weight270.30 g/molCalculated
CAS NumberNot reported-
SMILES NotationO=C1SC2=C(OCC3=CC=CC=C3)C=CC=C2O1Inferred

The benzyloxy group enhances membrane permeability, a critical factor in drug design .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of 6-hydroxy-1,3-benzoxathiol-2-one reveal a planar structure with O-H···O and C-H···O hydrogen bonds, along with face-to-face π-stacking . Substitution with a benzyloxy group likely disrupts these interactions, increasing conformational flexibility. Infrared (IR) spectra of analogous compounds show characteristic C=O stretches near 1740–1767 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the parent compound include a carbonyl carbon signal at δ 170.5 ppm (¹³C-NMR) and aromatic proton signals between δ 6.76–8.87 ppm (¹H-NMR) .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one typically proceeds via O-alkylation of 6-hydroxy-1,3-benzoxathiol-2-one (1) with benzyl bromide under basic conditions:

Step 1: Protection of Hydroxyl Group
1 (5 mmol) is reacted with benzyl bromide (6 mmol) in anhydrous DMF, using K₂CO₃ (10 mmol) as a base at 60°C for 12 hours . The reaction mixture is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the benzyloxy derivative.

Step 2: Characterization
Successful synthesis is confirmed by:

  • IR: Absence of O-H stretch (~3200 cm⁻¹) and presence of C-O-C stretch (~1250 cm⁻¹).

  • ¹H-NMR: A singlet for benzyloxy CH₂ at δ 4.8–5.1 ppm and aromatic protons between δ 6.7–7.4 ppm .

Reactivity and Derivatives

The compound undergoes electrophilic substitution at the 4- and 7-positions of the benzene ring. For example, nitration with HNO₃ in CH₂Cl₂ at 0°C yields 5-nitro-6-benzyloxy-1,3-benzoxathiol-2-one, which can be reduced to the corresponding amine for Schiff base formation .

Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

Structural analogs of 6-benzyloxy-1,3-benzoxathiol-2-one, such as safinamide, exhibit potent MAO-B inhibition (IC₅₀ = 18–163 nM) . The benzyloxy group may enhance binding to MAO-B’s hydrophobic pocket, as seen in derivatives with bulky substituents . Comparative data for MAO inhibition:

CompoundMAO-B IC₅₀ (nM)MAO-A Inhibition (%)Source
Safinamide1820 (at 10 µM)
6-Hydroxy analog Schiff base250–500*Not reported

*Estimated from cytotoxicity data .

Anticancer Activity

Schiff bases derived from 6-hydroxy-1,3-benzoxathiol-2-one show cytotoxicity against HCT-116 (colon) and SKMEL-19 (melanoma) cell lines, with IC₅₀ values of 12–45 µM . The benzyloxy group may improve cellular uptake, though specific data for 6-benzyloxy derivatives require further study.

Pharmacological Applications and Future Directions

Neurodegenerative Diseases

MAO-B inhibitors are pivotal in managing Parkinson’s disease. The benzyloxy derivative’s predicted IC₅₀ (<100 nM) positions it as a candidate for preclinical testing .

Oncology

Functionalization of the benzene ring with electron-withdrawing groups (e.g., nitro, cyano) enhances anticancer activity . Future work should explore:

  • Structure-Activity Relationships: Impact of substituents on potency.

  • Combination Therapies: Synergy with existing chemotherapeutics.

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